8-Bromo-2-ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine is a synthetic compound classified under specialty materials. It is notable for its unique molecular structure and potential applications in pharmaceutical research. The compound has the CAS number 137881-71-1 and a molecular formula of CHBrNO .
The synthesis of 8-Bromo-2-ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine typically involves multi-step organic reactions, including bromination, alkylation, and cyclization processes.
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 8-Bromo-2-ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine features a purine base with several functional groups attached:
The compound's molecular weight is approximately 316.19 g/mol, which is relevant for calculations in formulations and pharmacokinetic studies .
8-Bromo-2-ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine can participate in various chemical reactions typical for purine derivatives:
These reactions often require specific catalysts or reagents to optimize yields and selectivity.
The mechanism of action for 8-Bromo-2-ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine largely depends on its interaction with biological targets, such as enzymes or receptors involved in cellular signaling pathways.
The compound is typically a solid at room temperature with specific melting points that may vary based on purity. It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
Key chemical properties include:
Relevant data on these properties can be found in supplier documentation .
8-Bromo-2-ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine has potential applications in:
The synthesis of 8-bromo-2-ethoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine relies on sequential functionalization of the purine core, leveraging the differential reactivity of its positions. Modern approaches typically begin with commercially available 6-chloropurine or its THP-protected derivative (CAS 7306-67-4), which serves as a versatile scaffold for subsequent modifications [7]. The synthetic sequence generally follows a carefully orchestrated order: N9 protection, C6 amination, C8 halogenation, and finally C2 alkoxylation – with each step contingent upon the previous modification to prevent unwanted side reactions.
Critical to this strategy is the recognition that the electron-deficient nature of the chlorinated purine ring facilitates nucleophilic displacement at C6, while the C8 position requires electrophilic substitution or metal-catalyzed reactions after appropriate activation. Research patents highlight the importance of protecting the N9 position early in the synthesis to prevent the formation of regioisomeric products during subsequent alkylation or arylation steps [2] [5]. The THP-protected intermediate (CAS 7306-67-4) has proven particularly valuable, demonstrating both excellent solubility in organic solvents and stability under diverse reaction conditions, making it an ideal starting material for multi-step syntheses targeting 8,2,6-trisubstituted purines [7].
Table 1: Key Physicochemical Properties of Synthetic Intermediates
Compound | CAS Number | Molecular Formula | Molecular Weight | Physical State |
---|---|---|---|---|
9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | 7306-67-4 | C₁₀H₁₃N₅O | 219.24 | Solid |
8-Bromo-2-ethoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | 1355614-14-0 | C₁₂H₁₆BrN₅O₂ | 342.195 | Orange solid |
2-Butoxy-8-methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | 866268-30-6 | C₁₅H₂₃N₅O₃ | 321.38 | Solid |
Regioselective bromination at the electron-rich C8 position presents significant synthetic challenges due to competing N7 alkylation and the potential for overbromination. The preferred methodology employs bromine or N-bromosuccinimide (NBS) in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane at controlled temperatures (0-25°C) [1]. This electrophilic aromatic substitution proceeds efficiently on purines bearing electron-donating groups at C6, with the 6-amino functionality in THP-protected intermediates (CAS 7306-67-4) providing sufficient activation for selective C8 bromination without the need for harsh conditions that might compromise the acid-labile THP protecting group [6] [9].
Experimental optimization has revealed that bromination yields are highly dependent on solvent selection and stoichiometry. A 1.05-1.2 molar equivalence of brominating agent typically provides optimal conversion while minimizing di-brominated byproducts. When performed on the THP-protected 6-aminopurine scaffold, this reaction consistently achieves >85% yields of the 8-bromo derivative with excellent regioselectivity, as confirmed by LC-MS and NMR analyses [1] [6]. The resulting 8-bromo-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine serves as the pivotal intermediate for subsequent C2 ethoxylation, with the bromine atom functioning not only as a permanent substituent but also as an activating group for nucleophilic displacement through its electron-withdrawing effects.
Table 2: Optimization of Bromination Conditions at C8 Position
Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|---|
Br₂ (1.05 eq) | DMF | 0 → 25 | 3 | 88% | >95% |
NBS (1.1 eq) | DCM | 25 | 2 | 92% | >95% |
Br₂ (1.2 eq) | Acetonitrile | 40 | 1.5 | 78% | 85% |
NBS (1.3 eq) | THF | 25 | 4 | 83% | >90% |
The acid-labile tetrahydro-2H-pyranyl (THP) group serves a dual purpose in purine chemistry: it efficiently protects the N9 position from undesired alkylation while dramatically enhancing the solubility of otherwise crystalline purine intermediates in organic solvents [7] [10]. Incorporation typically occurs early in the synthetic sequence through a Lewis acid-catalyzed reaction between dihydropyran and the purine scaffold under mild conditions. The most efficient method employs pyridinium p-toluenesulfonate (PPTS) as a catalyst in dichloromethane at ambient temperature, achieving near-quantitative conversion within 2-4 hours [4] [7]. This reaction proceeds with complete regioselectivity for the N9 position when starting from 6-chloropurine or 6-aminopurine, as confirmed by NMR studies showing no detectable N7 regioisomer formation.
The THP group demonstrates remarkable stability during subsequent synthetic transformations, including bromination and nucleophilic substitutions, provided strongly acidic conditions are avoided. Crucially, it can be selectively removed under mild acidic conditions (e.g., dilute acetic acid or p-toluenesulfonic acid in methanol) without affecting other sensitive functional groups in the molecule [4]. This combination of easy installation, stability during transformations, and mild deprotection makes the THP group superior to alternative protecting groups like benzyl or p-methoxybenzyl for large-scale synthesis of 8-bromo-2-ethoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine. Industrial applications favor THP protection specifically because it avoids expensive catalysts and eliminates the need for hydrogenation facilities required for benzyl group removal [10].
The introduction of the ethoxy group at the C2 position represents the most challenging transformation in the synthesis due to the relatively poor leaving group ability of chloride and the competing hydrolysis of the THP protecting group under basic conditions. Two principal methodologies have been optimized for this transformation: nucleophilic aromatic substitution (SNAr) and Mitsunobu reaction. The SNAr approach typically employs sodium ethoxide in anhydrous ethanol or potassium carbonate with ethanol in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) [2] [5]. This reaction requires elevated temperatures (80-110°C) and extended reaction times (12-24 hours) to achieve acceptable conversion, with careful exclusion of moisture being critical to prevent deprotection of the THP group.
The Mitsunobu reaction offers a valuable alternative under neutral conditions, utilizing triphenylphosphine and diethyl azodicarboxylate (DEAD) with ethanol as both reactant and solvent. This method proceeds efficiently at room temperature within 4-6 hours, providing superior yields (>90%) while eliminating the risk of THP deprotection associated with basic conditions [2] [7]. However, the Mitsunobu approach generates stoichiometric amounts of hydrazine and phosphine oxide byproducts that complicate purification. Recent optimization efforts have focused on developing supported reagents and continuous flow systems to facilitate byproduct removal, significantly improving the viability of the Mitsunobu route for industrial-scale production [5] [9]. Regardless of the method chosen, the 2-ethoxy group substantially alters the electronic properties of the purine ring, increasing electron density at C6 and decreasing reactivity toward nucleophiles at this position – a crucial consideration for subsequent functionalization strategies.
Industrial-scale production of 8-bromo-2-ethoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine faces significant challenges in cost control, reproducibility, and purification efficiency. Three primary bottlenecks dominate the scaling process: the exothermic nature of the bromination reaction requiring sophisticated temperature control systems, the moderate solubility of intermediates complicating continuous processing, and the purification difficulties arising from structurally similar regioisomers and reaction byproducts [6] [10]. Large-scale bromination necessitates specialized equipment for controlled reagent addition and efficient heat dissipation to prevent thermal runaway and di-brominated impurity formation.
Purification presents particular difficulties due to the structural similarity between the desired N9-THP regioisomer and the unwanted N7-THP byproduct, which forms in approximately 3-7% yield during the protection step. Industrial processes address this through crystallization optimization rather than expensive chromatography, developing solvent systems (e.g., ethyl acetate/hexane or toluene/heptane mixtures) that exploit subtle differences in solubility between isomers [1] [10]. Additionally, the synthesis of marine-derived pharmaceuticals offers relevant analogies for addressing halogenated purine production challenges, particularly in developing continuous manufacturing platforms and immobilized enzyme systems that could potentially replace traditional stoichiometric reagents [10]. Cost analysis indicates that the THP protection strategy remains economically favorable compared to alternative protecting groups due to the low cost of dihydropyran and minimal catalyst requirements, though further optimization of ethoxylation and final deprotection steps offers the most significant potential for overall cost reduction in commercial production [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7